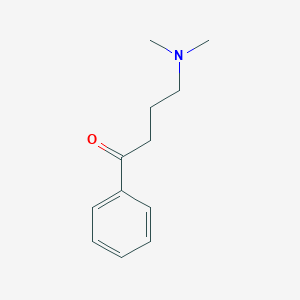

4-(Diméthylamino)-1-phénylbutan-1-one

Vue d'ensemble

Description

4-(Dimethylamino)-1-phenylbutan-1-one is an organic compound with a molecular formula of C12H17NO It is a ketone derivative that features a dimethylamino group attached to the fourth carbon of a butanone chain, with a phenyl group attached to the first carbon

Applications De Recherche Scientifique

4-(Dimethylamino)-1-phenylbutan-1-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with proteins like replicase polyprotein 1ab and orf1a polyprotein . These proteins are involved in the replication of SARS-CoV .

Mode of Action

Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been shown to act as very effective acyl transfer agents . They can speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold .

Biochemical Pathways

Related compounds like 4-dimethylaminopyridine are known to play a role in various biochemical processes . For instance, they can act as a base and deprotonate phenols, leading to the formation of phenolate ions that can add to anhydrides .

Result of Action

Similar compounds like 4-dimethylaminophenol are known to generate methemoglobin , which can affect the oxygen-carrying capacity of the blood.

Action Environment

It has been observed that temperature can significantly impact the protonation degree of similar compounds like 4-(dimethylamino)pyridine . This suggests that environmental factors like temperature could potentially influence the action of 4-(Dimethylamino)-1-phenylbutan-1-one.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-phenylbutan-1-one typically involves the reaction of 4-(Dimethylamino)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction carried out at elevated temperatures . Another method involves the condensation of 4-(Dimethylamino)benzaldehyde with a ketone in the presence of sodium hydroxide and a phase transfer catalyst .

Industrial Production Methods

Industrial production of 4-(Dimethylamino)-1-phenylbutan-1-one often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dimethylamino)-1-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Dimethylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.

4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenyl group.

4-(Dimethylamino)cinnamaldehyde: Features an aldehyde group and a cinnamyl moiety.

Uniqueness

4-(Dimethylamino)-1-phenylbutan-1-one is unique due to its specific combination of a dimethylamino group, a phenyl group, and a ketone functionality.

Activité Biologique

4-(Dimethylamino)-1-phenylbutan-1-one, also known as methylenedioxymethamphetamine (MDMA) or mephedrone , is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₇NO

- Molar Mass : 205.27 g/mol

- IUPAC Name : 4-(Dimethylamino)-1-phenylbutan-1-one

The compound features a dimethylamino group attached to a phenylbutanone backbone, which contributes to its reactivity and biological interactions.

4-(Dimethylamino)-1-phenylbutan-1-one primarily functions as a monoamine releasing agent , particularly affecting serotonin, dopamine, and norepinephrine levels in the brain. The dimethylamino group enhances its ability to cross the blood-brain barrier, leading to increased neurotransmitter release and altered mood states.

Key Mechanisms:

- Serotonin Release : Enhances mood and emotional perception.

- Dopamine Release : Increases feelings of pleasure and reward.

- Norepinephrine Release : Stimulates arousal and alertness.

In Vitro Studies

Research has shown that 4-(Dimethylamino)-1-phenylbutan-1-one exhibits various biological activities:

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Increases serotonin levels | |

| Stimulant | Enhances alertness and energy | |

| Neuroprotective | Potentially protects neurons from damage |

In Vivo Studies

In animal models, the compound has demonstrated significant effects on behavior and physiology:

- Behavioral Effects : Increased locomotor activity and social interaction in rodents.

- Physiological Effects : Elevated heart rate and blood pressure, similar to other stimulants.

Case Study 1: Neuropharmacological Effects

A study conducted on rats indicated that administration of 4-(Dimethylamino)-1-phenylbutan-1-one resulted in significant increases in serotonin levels within the synaptic cleft, suggesting its potential as an antidepressant agent. The study highlighted dose-dependent effects on serotonin release, correlating higher doses with increased behavioral activation.

Case Study 2: Cardiovascular Impact

Another investigation assessed the cardiovascular effects of the compound in human subjects. The results showed a marked increase in heart rate and blood pressure, raising concerns about its safety profile in recreational use contexts. This study emphasized the need for further research into the long-term cardiovascular implications of its use.

Applications in Medicine

The biological activity of 4-(Dimethylamino)-1-phenylbutan-1-one has led to interest in its potential therapeutic applications:

- Psychiatric Disorders : As a candidate for treating PTSD and depression due to its serotonergic effects.

- Pain Management : Investigated for its analgesic properties in chronic pain models.

Safety and Toxicology

Despite its potential benefits, safety concerns are paramount. Reports indicate adverse effects such as:

- Neurotoxicity : Potential long-term damage to serotonin-producing neurons.

- Cardiovascular Risks : Increased risk of arrhythmias and hypertension.

Propriétés

IUPAC Name |

4-(dimethylamino)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13(2)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDALPKATCCTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338176 | |

| Record name | 4-(dimethylamino)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-63-2 | |

| Record name | 4-(dimethylamino)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.